4,6-Dichlororesorcinol
Description
Contextualization within Dihydroxybenzene Derivatives Research
Dihydroxybenzene derivatives, which include catechol, resorcinol (B1680541), and hydroquinone, are fundamental structures in organic chemistry and are found in numerous natural products and industrial chemicals. acs.orgaacrjournals.org Research into these compounds is extensive, covering areas from their synthesis and reactivity to their roles in biological systems and materials science. researchgate.netacademie-sciences.frmdpi.comnih.gov The addition of halogen atoms to the resorcinol framework, creating compounds like 4,6-dichlororesorcinol, introduces a new dimension to this research. The position and number of halogen substituents can be precisely controlled, allowing for the fine-tuning of the molecule's characteristics. koreascience.kr
Significance of Dihalogenated Resorcinols in Advanced Chemical Systems
Dihalogenated resorcinols, a specific subclass of halogenated resorcinols, have emerged as important building blocks in the synthesis of more complex molecules. acs.org The presence of two halogen atoms, along with the two hydroxyl groups, provides multiple reactive sites, enabling a wide range of chemical transformations. This has led to their use in the development of novel materials, pharmaceuticals, and agrochemicals. The specific arrangement of the substituents in compounds like this compound can lead to unique intramolecular interactions, such as hydrogen bonding, which can influence their three-dimensional structure and reactivity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQBYQELUWBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021563 | |
| Record name | 4,6-Dichloro-1,3-benzenediol | |
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Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-19-9 | |
| Record name | 4,6-Dichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-19-9 | |
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| Record name | 1,3-Benzenediol, 4,6-dichloro- | |
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| Record name | 4,6-Dichlororesorcinol | |
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| Record name | 1,3-Benzenediol, 4,6-dichloro- | |
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| Record name | 4,6-Dichloro-1,3-benzenediol | |
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| Record name | 4,6-dichlororesorcinol | |
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| Record name | 4,6-Dichlororesorcinol | |
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Synthetic Methodologies and Mechanistic Investigations of 4,6 Dichlororesorcinol
Direct Halogenation Strategies
Direct halogenation of resorcinol (B1680541) presents a primary route for the synthesis of 4,6-dichlororesorcinol. This typically involves the electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine atoms.
Chlorination of Resorcinol
The chlorination of resorcinol can lead to the formation of various chlorinated derivatives, including this compound. fiveable.me The reaction proceeds through electrophilic aromatic substitution, where the hydroxyl groups of the resorcinol ring direct the incoming chlorine atoms to the ortho and para positions. One documented method involves treating a solution of resorcinol in ether with a chlorine solution in carbon tetrachloride. asm.org This process yields this compound after the reaction, which is indicated by the cessation of hydrogen chloride fume formation. asm.org
Role of Reaction Conditions and Solvents
The conditions under which the chlorination of resorcinol is carried out play a significant role in determining the product distribution and yield. fiveable.me Factors such as the choice of solvent, temperature, and the presence of catalysts can influence the reactivity and selectivity of the chlorination process. fiveable.meroyalsocietypublishing.org For instance, the use of a non-polar solvent like carbon tetrachloride in conjunction with ether has been reported for the synthesis of this compound. asm.org Aqueous media have also been explored for the chlorination of aromatic compounds, offering a more environmentally benign approach. ijsrp.org In such systems, the use of an oxidizing agent like sodium chlorate (B79027) with hydrochloric acid can generate the chlorinating species in situ. ijsrp.org The selection of the solvent is critical as it can dramatically affect the reaction outcome, potentially influencing the yield and formation of by-products. royalsocietypublishing.org
Formation via Transformation of Related Resorcinol Compounds
This compound can also be formed through reactions involving other chlorinated resorcinol precursors. These transformations highlight the stepwise nature of chlorination and the potential for interconversion between different chlorinated species.
Monochloramination of 4-Chlororesorcinol (B43231)
The reaction of 4-chlororesorcinol with monochloramine (NH₂Cl) can lead to the formation of this compound. researchgate.netacs.orgnih.gov This reaction is part of a broader study on the kinetics of monochloramination of resorcinol and its chlorinated derivatives. researchgate.netacs.orgnih.govkisti.re.kr The process follows second-order kinetics, being first-order with respect to both the organic compound and monochloramine. researchgate.net
Investigations into the monochloramination of resorcinol compounds have been conducted over a pH range of 5 to 12. researchgate.netacs.orgnih.gov The apparent second-order rate constants for these reactions exhibit a maximum at pH values between 8.6 and 10.2. researchgate.netacs.orgnih.gov At a pH of 8.6, the stoichiometric coefficient for the formation of this compound from the monochloramination of 4-chlororesorcinol was determined to be 0.25 ± 0.02 mol/mol. researchgate.netacs.orgnih.gov This indicates that for every mole of 4-chlororesorcinol that reacts, approximately 0.25 moles of this compound are produced under these conditions. researchgate.netacs.org
A kinetic model has been developed that incorporates the reactions of both free chlorine and monochloramine with the various acid-base forms of the resorcinol compounds. researchgate.netacs.orgnih.gov This model has proven effective in simulating the initial degradation rates of these compounds. researchgate.netacs.orgnih.gov
Intermediacy in Oxidative Degradation Processes
This compound has been identified as an intermediate product in the oxidative degradation of certain chlorophenols. This is particularly relevant in the context of water treatment and environmental remediation, where advanced oxidation processes are employed to break down persistent organic pollutants.
The degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) through various oxidative methods can lead to the formation of this compound as a transient intermediate. doi.orgrsc.org In Fenton-like degradation systems, an electrophilic hydroxyl radical (•OH) can be added to the aromatic ring of 2,4-DCP, resulting in the formation of hydroxylated intermediates, including this compound. doi.orgrsc.org This intermediate is then subject to further oxidation, which can lead to dechlorination, ring cleavage, and the formation of smaller organic acids like maleic, fumaric, acetic, and formic acids. rsc.org
The identification of this compound as an intermediate has been confirmed through analytical techniques such as UPLC-MS/MS. rsc.org In one study, this compound was observed to be generated rapidly at the beginning of the degradation reaction and then began to disappear within 30 minutes. rsc.orgrsc.org Similarly, in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by radio frequency discharge, this compound was identified as a byproduct. mdpi.com It has also been detected as an intermediate in the degradation of 2,4-DCP using nano-sized CaO₂. hep.com.cn
The degradation of other chlorophenols, such as 4-chlorophenol (B41353), can also proceed through pathways that may involve chlorinated resorcinol intermediates. nih.gov The hydroxylation of 4-chlorophenol can produce 4-chlororesorcinol, which could potentially be further chlorinated. nih.govresearchgate.net
Table of Research Findings on this compound Formation
| Formation Pathway | Precursor | Reagents/Conditions | Key Findings | Citation |
|---|---|---|---|---|
| Direct Chlorination | Resorcinol | Chlorine in carbon tetrachloride/ether | Yields this compound after reaction completion. | asm.org |
| Monochloramination | 4-Chlororesorcinol | Monochloramine (NH₂Cl) at pH 8.6 | Stoichiometric coefficient for formation is 0.25 ± 0.02 mol/mol. | researchgate.netacs.orgnih.gov |
| Oxidative Degradation | 2,4-Dichlorophenol | Fenton-like reagents (e.g., CaO₂/Fe(II)) | Identified as a transient intermediate that is further degraded. | doi.orgrsc.org |
| Oxidative Degradation | 2,4-Dichlorophenoxyacetic acid | Radio frequency discharge | Identified as a degradation byproduct. | mdpi.com |
Reaction Kinetics and Detailed Mechanistic Studies
The transformation and degradation of this compound, particularly in aqueous environments, are governed by complex reaction kinetics and mechanisms. Understanding these processes is crucial, especially in the context of water treatment, where chloramination is a common disinfection method. This section delves into the kinetics of this compound's interaction with monochloramine and its subsequent oxidative degradation pathways.
Monochloramination Reaction Kinetics
The reaction between this compound and monochloramine (NH₂Cl) is a key step in the formation of this compound from its precursor, 4-chlororesorcinol, during water treatment. The kinetics of this reaction have been systematically investigated, revealing important details about its rate, pH dependence, and stoichiometry. rsc.orgacs.orgakjournals.comacs.orgresearchgate.net
The reaction of monochloramine with resorcinol and its chlorinated derivatives, including this compound, follows second-order kinetics—first-order with respect to monochloramine and first-order with respect to the organic compound. rsc.orgresearchgate.netresearchgate.net The rate of these reactions is described by apparent second-order rate constants (kapp), which are influenced by the pH of the solution.
Intrinsic second-order rate constants, which describe the reactivity of the specific acid-base forms of the resorcinol compounds with monochloramine, have been calculated from the apparent rate constants. rsc.orgacs.orgakjournals.com For the reaction of monochloramine with the various species of this compound, these intrinsic constants provide a more fundamental understanding of the reactivity.
Table 1: Apparent Second-Order Rate Constants for the Monochloramination of Resorcinol Compounds
| Compound | pH for Maximum k_app |
| Resorcinol | 8.6 |
| 4-Chlororesorcinol | 9.5 |
| This compound | 10.2 |
| Data sourced from studies conducted at 23 ± 2 °C. rsc.orgakjournals.com |
The rate of the monochloramination of this compound is highly dependent on the pH of the solution. rsc.orgacs.orgakjournals.com The apparent second-order rate constants exhibit a maximum value at a specific pH, which for this compound is approximately 10.2. rsc.orgakjournals.com This pH dependence is attributed to the different reactivities of the various acid-base forms of this compound (Ar(OH)₂, Ar(OH)O⁻, and Ar(O⁻)₂) with monochloramine. rsc.orgacs.orgakjournals.com
The formation of this compound from the monochloramination of 4-chlororesorcinol is not a fully efficient process. The stoichiometric coefficient for this reaction, which represents the moles of this compound formed per mole of 4-chlororesorcinol that reacts, has been determined. At a pH of 8.6, the stoichiometric coefficient for the formation of this compound is 0.25 ± 0.02 mol/mol. rsc.orgacs.orgakjournals.comacs.org This indicates that other degradation or side-reactions are occurring simultaneously.
Table 2: Stoichiometric Coefficients of Formation in Monochloramination
| Reaction | Stoichiometric Coefficient (mol/mol) | pH |
| Formation of 4-chlororesorcinol from resorcinol | 0.66 ± 0.05 | 8.6 |
| Formation of this compound from 4-chlororesorcinol | 0.25 ± 0.02 | 8.6 |
| Data from De Laat et al., 2009. rsc.orgacs.orgakjournals.comacs.org |
Oxidative Degradation Mechanisms
Once formed, this compound can undergo further degradation through various oxidative pathways. These processes are particularly relevant in environments where strong oxidants are present, such as during advanced oxidation processes in water treatment.
A primary degradation pathway for this compound involves dechlorination, where the chlorine atoms are removed from the aromatic ring. This can occur through both oxidative and reductive processes.
In oxidative degradation, such as in Fenton-like systems, this compound can be attacked by hydroxyl radicals. rsc.org This leads to further oxidation, followed by dechlorination and cleavage of the aromatic ring, ultimately forming smaller organic acids. rsc.org
Reductive dechlorination has also been observed, particularly under anaerobic conditions mediated by microorganisms. oup.comoup.com In this pathway, this compound is reduced to resorcinol. oup.comoup.com Studies with anaerobic digester sludge have demonstrated the complete dechlorination of 4-chlororesorcinol to resorcinol, suggesting a similar potential for this compound. oup.com The rate of this microbial dechlorination can be significantly enhanced by the addition of carbon sources like yeast extract or trypticase. oup.com
Aromatic Ring Cleavage and Aliphatic Acid Formation
The oxidation of this compound can lead to the cleavage of its aromatic ring, resulting in the formation of various aliphatic acids. This process is often initiated by powerful oxidizing agents like hydroxyl radicals. The initial step involves the electrophilic addition of the radical to the aromatic ring. researchgate.net This is followed by a series of reactions, including further oxidation and bond breaking, which ultimately cleaves the ring structure. nih.gov
Research on similar aromatic compounds indicates that this cleavage can produce a range of smaller organic acids. nih.govmdpi.com For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, has been shown to produce intermediates like this compound itself, which then can undergo further degradation. mdpi.comconicet.gov.ar The subsequent breakdown of these intermediates often leads to the formation of short-chain carboxylic acids before complete mineralization to carbon dioxide and water. mdpi.com While specific aliphatic acids from this compound cleavage are not extensively detailed in the provided context, the general mechanism suggests their formation as downstream products.
Halogenation and Subsequent Reactions
The reaction of this compound with chlorinating agents, particularly monochloramine, is a key area of investigation due to its relevance in water disinfection. These reactions are complex and lead to a cascade of products through halogenation, ring opening, and molecular rearrangements.
Reaction with Monochloramine to Form Pentachloro Intermediates
When this compound reacts with monochloramine (NH₂Cl), it undergoes further chlorination. oup.comresearchgate.net This reaction, along with the chlorination of resorcinol and other chlorinated resorcinol derivatives, proceeds to form a common pentachloro intermediate: 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione. oup.comresearchgate.net This intermediate is a crucial species that serves as a precursor to subsequent ring-opening products. oup.comresearchgate.net The formation of this pentachloride has been confirmed through independent synthesis and its subsequent reaction to yield the same ring-opened products. oup.com
The kinetics of the monochloramination of this compound have been studied, revealing that the reaction follows second-order kinetics. researchgate.netnih.gov The rate of this reaction is influenced by pH, with maximum rates observed between pH 8.6 and 10.2. nih.govacs.org
Table 1: Products from the Reaction of this compound with Monochloramine
| Reactant | Reagent | Key Intermediate | Major Products |
|---|
Hydrolytic Ring Opening and Secondary Product Generation
The pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, is unstable and undergoes hydrolytic ring opening. oup.comresearchgate.net In the presence of water and monochloramine, the ring cleaves, accompanied by the loss of carbon dioxide, to generate a series of chlorinated aliphatic ketones. oup.comresearchgate.net
The primary ring-opened product identified is 1,1,3,5,5-pentachloro-3-penten-2-one. oup.com This compound, however, is not the final product and reacts further with monochloramine. This subsequent reaction leads to the formation of two hexachloro-3-penten-2-one isomers: 1,1,1,3,5,5-hexachloro-3-penten-2-one and 1,1,3,5,5,5-hexachloro-3-penten-2-one. oup.comresearchgate.net
Table 2: Progression of Chlorinated Products from the Pentachloro Intermediate
| Intermediate | Reagent | Secondary Products |
|---|---|---|
| 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione | H₂O, NH₂Cl | 1,1,3,5,5-pentachloro-3-penten-2-one |
Rearrangement Reactions of Chlorinated Intermediates
A final layer of complexity in this reaction sequence is the rearrangement of the hexachlorinated products. It has been observed that in the presence of monochloramine, 1,1,1,3,5,5-hexachloro-3-penten-2-one can rearrange to form its more stable isomer, 1,1,3,5,5,5-hexachloro-3-penten-2-one. oup.comresearchgate.net This rearrangement leads to the latter becoming the major product when the reaction is allowed to proceed in the presence of excess monochloramine. oup.com The mechanism for this rearrangement likely involves the specific conditions created by the presence of monochloramine, although the precise pathway is a subject of detailed mechanistic analysis. oup.com
Supramolecular Chemistry and Crystal Engineering Involving 4,6 Dichlororesorcinol
Hydrogen Bonding Interactions and Directed Self-Assembly
The hydroxyl groups of 4,6-dichlororesorcinol are excellent hydrogen bond donors, while the chloro substituents influence the electronic properties and steric environment of the molecule. This combination allows for the controlled formation of hydrogen-bonded assemblies with various complementary molecules, particularly those containing hydrogen bond acceptor sites like nitrogen atoms in aza-heterocycles.
Role as an Exotemplate in Molecular Organization
This compound can function as an exotemplate, a molecule that directs the self-assembly of other molecules around it without being part of the final covalent product. It has been effectively used to organize two aza-heterocyclic units through the formation of O-H···N hydrogen bonds. sigmaaldrich.com In these arrangements, the this compound molecule acts as a scaffold, pre-organizing the reactant molecules into a specific orientation that is conducive to a desired chemical transformation.
For instance, in the cocrystallization with 1,2-bis(4-pyridyl)ethane (B167288) (4,4'-bipyeth), this compound directs the formation of discrete, zero-dimensional (0D) four-component complexes. acs.orgacs.orgcolab.ws This is in contrast to the use of unsubstituted resorcinol (B1680541), which forms an infinite one-dimensional (1D) polar array with the same bipyridine. acs.orgacs.org The chloro substituents on the resorcinol ring introduce steric hindrance that prevents the formation of an extended polymer-like structure, instead favoring the formation of these discrete molecular assemblies. acs.orgacs.org This control over the dimensionality of the resulting architecture is a key aspect of crystal engineering.
Specificity of O-H...N Hydrogen Bonds
The interaction between the hydroxyl groups of this compound and the nitrogen atoms of pyridyl-containing molecules is a highly specific and reliable supramolecular synthon. iucr.orgdntb.gov.uacolab.ws This O-H···N hydrogen bond is a strong and directional interaction that plays a crucial role in the formation and stability of the resulting cocrystals. acs.orgacs.org The predictability of this interaction allows for the rational design of multicomponent crystals with desired structures and properties. iucr.orgdntb.gov.uacolab.ws
The co-crystallization of this compound with various ditopic nitrogen-containing bases consistently results in assemblies held together by these O-H···N hydrogen bonds. iucr.org The geometry of these bonds, including the bond lengths and angles, can be precisely characterized using techniques like single-crystal X-ray diffraction, confirming the robustness of this supramolecular synthon.
Intermolecular Forces in Cocrystal Formation
A detailed analysis of the intermolecular forces in the cocrystal of this compound with trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) reveals that while the interaction between the 4,4'-bpe molecules is primarily dispersive in nature, the interaction with this compound involves a significant contribution from electrostatic, dispersion, polarization, and charge-transfer forces. researchgate.net This complex interplay of various non-covalent interactions is essential for the formation of stable and well-defined crystalline structures.
Supramolecular Catalysis and Solid-State Reactivity
The ability of this compound to pre-organize reactant molecules in the solid state has been harnessed to facilitate chemical reactions, particularly [2+2] photodimerization reactions. In this context, this compound acts as a supramolecular catalyst, guiding the reaction pathway to yield specific products with high stereoselectivity.
Catalytic Promotion of [2+2] Photodimerization Reactions
This compound has been successfully employed as a supramolecular catalyst in the solid-state [2+2] photodimerization of olefins like trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe). researchgate.netresearchgate.net In these reactions, the this compound template brings two olefin molecules into close proximity and in the correct orientation for the cycloaddition to occur upon irradiation with UV light. researchgate.netbeilstein-journals.orgnih.gov
The catalytic nature of this process has been demonstrated by using sub-stoichiometric amounts of this compound. beilstein-journals.orgnih.gov Through a cycle of grinding and irradiation, the template can be reused to convert multiple batches of the reactant olefin into the desired cyclobutane (B1203170) product. researchgate.netbeilstein-journals.orgnih.gov This approach, often referred to as supramolecular catalysis in the solid state, offers a green and efficient alternative to traditional solution-phase synthesis. researchgate.net
| Reactant | Catalyst | Product | Yield | Reference |
| trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) | This compound | rctt-tetrakis(4-pyridyl)cyclobutane | Quantitative | beilstein-journals.orgnih.gov |
| trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) | This compound (20 mol%) | rctt-tetrakis(4-pyridyl)cyclobutane | 93% (after 5 re-grinds) | researchgate.net |
Creation of Close-Packed Environments for Stereoselective Photoreactions
The role of this compound as a template is to create a close-packed environment where the [2+2] photodimerization can proceed with high stereoselectivity. researchgate.netbeilstein-journals.org By holding the reactant olefins in a fixed arrangement within the crystal lattice, the template dictates the stereochemical outcome of the reaction, leading to the formation of a single stereoisomer of the product. beilstein-journals.orgrsc.org
Design and Characterization of Advanced Molecular Solids
Quaternary and Quinary Cocrystal Systems
The design of multicomponent molecular solids is a significant challenge in crystal engineering. iucr.orgnih.gov this compound (CRES) has been successfully utilized as a key component in the synthesis of complex, higher-order systems, including stoichiometric quaternary and non-stoichiometric quinary cocrystals. iucr.orgnih.gov The strategy for creating these advanced molecular solids involves a stepwise or combinatorial approach, building upon lower-order systems. iucr.orgresearchgate.net
A quaternary cocrystal of this compound has been reported that also contains two different ditopic bases, TMP (2,3,5,6-tetramethylpyrazine) and PHE (1,10-phenanthroline), along with PYR (pyrazine). iucr.org The synthesis of such systems often begins with the formation of binary and ternary cocrystals, which act as stepping stones. iucr.orgnih.gov For instance, binary cocrystals of CRES with bases like TMP or PHE can be homologated into ternary systems by introducing a third component like PYR. iucr.org These ternaries can then, in turn, be developed into a quaternary cocrystal. iucr.orgresearchgate.net
Researchers have also reported the formation of five-component (quinary) solid-solution cocrystals. iucr.orgresearchgate.net These systems are typically non-stoichiometric and are achieved by introducing a fifth component that is structurally similar to one already present in a quaternary system. researchgate.netacs.org The existence of these five-component solids has been confirmed through techniques like gas chromatography-mass spectrometry (GC-MS), which can identify the distinct molecules present within a single crystal. iucr.orgresearchgate.net
Structural Inequivalence and Combinatorial Synthetic Approaches
A central concept enabling the rational design of higher-order cocrystals with this compound is structural inequivalence. iucr.orgnih.gov This principle posits that if a molecule occupies two or more crystallographically distinct environments within a lower-order cocrystal (e.g., a binary system), it becomes susceptible to substitution at the site where it is more weakly bound. iucr.orgacs.org This inequivalence provides a reactive handle for homologation into a ternary or quaternary system. iucr.orgresearchgate.net
The combinatorial synthetic approach leverages this principle. iucr.orgnih.gov Lower-order cocrystals exhibiting structural inequivalence are considered viable precursors for higher-order systems. Conversely, a cocrystal where all chemically identical recognition sites are crystallographically equivalent becomes a "synthetic dead end," as it lacks a site for selective substitution and further homologation. iucr.orgresearchgate.net
This strategy relies on a modular assembly process, where long-range synthon Aufbau modules (LSAM) guide the addition or exchange of new molecules. iucr.orgnih.gov The synthesis of a CRES-based quaternary cocrystal illustrates this: starting from binary cocrystals of CRES with different bases, ternary systems are formed, and one of these is finally homologated into the target quaternary solid. iucr.org This combinatorial method, which depends on a library of potential synthons and the presence of structural inequivalence, is a powerful tool for navigating the complexities of multicomponent crystal synthesis. iucr.orgnih.gov
Analysis of Supramolecular Synthons and Their Energetics
The assembly of this compound into multicomponent crystals is governed by the formation of specific and predictable hydrogen-bonding patterns known as supramolecular synthons. iucr.orgresearchgate.net In systems containing this compound and various nitrogen-based coformers, the primary interaction is the O-H···N hydrogen bond. acs.orgcolab.ws
Several possible supramolecular synthons involving this compound and ditopic N-atom donors have been identified. iucr.orgresearchgate.net A particularly noteworthy and unusual synthon was observed in a quaternary cocrystal, where two this compound molecules form a closed loop with two different ditopic bases. iucr.orgnih.gov This highlights the complexity and specificity of the molecular recognition involved. The concept of "virtual synthons" has also been validated in the this compound system; this refers to the persistence of preferred interaction patterns from solution into the solid state, even as the system is built up from binary to ternary and quaternary levels. iucr.org
Spectroscopic Characterization and Advanced Computational Studies of 4,6 Dichlororesorcinol
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the identification and characterization of 4,6-dichlororesorcinol. Each technique offers unique information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for confirming the molecular structure of this compound by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a deuterated solvent like DMSO-d₆, the spectrum of this compound typically shows distinct signals for the aromatic protons and the hydroxyl protons. For example, in the formation of a cocrystal, the ¹H NMR spectrum was used to confirm the structure of the resulting complex. iucr.org Purity assessments of related compounds like 4-chlororesorcinol (B43231) have been conducted using NMR assays. europa.eu
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound will show distinct peaks for the non-equivalent carbon atoms in the benzene (B151609) ring. Solid-state NMR spectroscopy has also been employed to analyze halogen-bond-induced cocrystallization involving similar resorcinol (B1680541) systems. researchgate.net
Interactive Data Table: Representative NMR Data for Resorcinol Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4-Chlororesorcinol | ¹H | CDCl₃ | 7.14, 6.53, 6.38, 5.56, 5.02 chemicalbook.com |
| 4-Chlororesorcinol | ¹³C | - | Data available chemicalbook.com |
| This compound | ¹H | DMSO-d₆ | Used to confirm product formation iucr.org |
Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes of this compound. The technique is particularly sensitive to the O-H stretching of the hydroxyl groups and the C-Cl stretching of the chloro groups. Studies have used Fourier Transform Infrared (FTIR) spectroscopy in conjunction with Density Functional Theory (DFT) calculations to investigate the photoreactions of this compound in low-temperature argon matrices. researchgate.net This combined experimental and theoretical approach allows for precise assignment of the observed infrared bands. researchgate.net The PubChem database also lists several IR spectra for the compound, including FTIR and Attenuated Total Reflectance (ATR)-IR. nih.gov
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It has been used to study intermolecular interactions in cocrystals containing this compound. grafiati.comgrafiati.com These studies, often supported by DFT simulations, help to elucidate the nature of non-covalent bonds, such as hydrogen and halogen bonds, which are crucial in the supramolecular chemistry of this compound. grafiati.comgrafiati.com In situ Raman spectroscopy can also be a valuable tool for tracking the formation of intermediates in chemical reactions. benchchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a mixture. For this compound, GC-MS is essential for purity analysis and for detecting it as a component in complex environmental or reaction mixtures. bocsci.comresearchgate.net For instance, it has been used to identify this compound as an intermediate product in the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.net The technique's high sensitivity and specificity make it suitable for quantitative analysis, with validated methods available for various phenols and chlorinated phenols in different matrices. srce.hrthermofisher.com Purity analysis of this compound is often specified by GC, with typical purities greater than 96.0%. tcichemicals.com
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, XRD studies have been instrumental in characterizing its crystal structure and its role in the formation of cocrystals and liquid crystals. benchchem.comtandfonline.com These analyses reveal precise details about bond lengths, bond angles, and intermolecular interactions, such as O-H···N hydrogen bonds and π-π stacking, which govern the formation of supramolecular architectures. benchchem.comresearchgate.net For example, X-ray crystallography confirmed the geometry of template-substrate binding in halogen-bonded macrocycles. benchchem.com It has also been used to study the structure of multicomponent solids, including quaternary and quinary cocrystals where this compound acts as a key building block. researchgate.netnih.govcrystallography.netiucr.org
Interactive Data Table: Crystallographic Data for a System Containing this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 crystallography.net |
| a (Å) | 17.9122 crystallography.net |
| b (Å) | 7.4259 crystallography.net |
| c (Å) | 12.1765 crystallography.net |
| α (°) | 90 crystallography.net |
| β (°) | 92.337 crystallography.net |
| γ (°) | 90 crystallography.net |
| Cell Volume (ų) | 1618.3 crystallography.net |
| Temperature (K) | 150 crystallography.net |
Note: The data corresponds to a cocrystal system involving 2-nitroresorcinol, but illustrates the type of information obtained from crystallographic analysis of related systems. crystallography.net
Theoretical and Quantum Chemical Modeling
Theoretical and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for complementing and interpreting experimental spectroscopic data for this compound.
DFT calculations have been employed to:
Simulate Vibrational Spectra: By calculating harmonic vibrational frequencies, DFT helps in the assignment of experimental IR and Raman spectra, as demonstrated in studies of photoreactions of this compound. researchgate.net
Analyze Intermolecular Forces: Long-range and dispersion-corrected DFT (DFT-D) and Møller–Plesset second-order perturbation theory (MP2) have been used to study the nature and strength of intermolecular interactions in cocrystals of this compound. researchgate.net These studies can decompose interaction energies into electrostatic, dispersion, polarization, and charge-transfer components. researchgate.net
Model Reaction Kinetics: Kinetic modeling using DFT can account for factors like pH on reaction intermediates and apparent rate constants in reactions such as monochloramination. benchchem.comresearchgate.net
Investigate Molecular Properties: Calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) provide insights into the charge distribution and reactivity of the molecule. researchgate.net
This synergistic approach, combining experimental spectroscopy with high-level computational modeling, provides a comprehensive understanding of the structural and electronic properties of this compound. researchgate.netresearchgate.net
Density Functional Theory (DFT) for Intermolecular Interactions
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intricate web of intermolecular interactions that govern the structure and properties of molecular systems, including those involving this compound. This theoretical framework allows for the detailed analysis of forces between molecules, providing insights into the stability and arrangement of molecular assemblies.
In the context of this compound, DFT studies have been instrumental in understanding its self-assembly and its interactions with other molecules. For instance, research on cocrystals of this compound with ditopic bases has utilized DFT to explore the various possible supramolecular synthons, which are structural units formed by intermolecular interactions. These studies reveal how the arrangement of hydroxyl and chlorine substituents on the resorcinol ring dictates the formation of specific hydrogen bonding patterns. The electronic charge distribution and the shape and size of the molecule, as calculated by DFT, are crucial in determining its tectonic properties—its ability to form larger, ordered structures.
Dispersion-Corrected DFT Methodologies
A significant challenge in standard DFT calculations is the accurate description of long-range van der Waals forces, which are a form of dispersion interaction. To address this, dispersion-corrected DFT (DFT-D) methodologies have been developed and are crucial for studying systems like this compound where such interactions are significant. These methods augment standard DFT functionals with an empirical term that accounts for dispersion forces, leading to a more accurate prediction of intermolecular geometries and interaction energies.
The application of dispersion-corrected DFT is particularly important when studying the cocrystallization of this compound. For example, in the study of cocrystals of this compound and trans-1,2-bis(4-pyridyl)ethylene, long-range and dispersion-corrected DFT (DFT + Disp) was used to accurately describe the intermolecular interactions. These calculations revealed that while the interaction of the co-former alone is primarily dispersive, the interaction with this compound involves a significant contribution from electrostatic and other forces. Periodic dispersion-corrected DFT calculations have also been used to investigate the energetics of intermolecular contacts, revealing that the formation of many such structures is driven by favorable stabilization energies.
Møller–Plesset Second-Order Perturbation Theory (MP2) for Interaction Energy Decomposition
Møller–Plesset second-order perturbation theory (MP2) is a well-established ab initio method that goes beyond the Hartree-Fock approximation to include electron correlation effects. It is particularly valuable for calculating the interaction energies between molecules and can be used in conjunction with energy decomposition analysis (EDA) to partition the total interaction energy into physically meaningful components. This allows for a detailed understanding of the nature of the intermolecular forces at play.
In the study of this compound-containing cocrystals, MP2 has been employed alongside DFT methods to provide a comprehensive picture of the intermolecular interactions. The MP2 method, often used as a benchmark for its accuracy in describing dispersion interactions, helps to validate and refine the results obtained from dispersion-corrected DFT.
An MP2-based EDA typically decomposes the interaction energy into several key components:
Electrostatics: The classical Coulombic interaction between the charge distributions of the interacting molecules.
Exchange-Repulsion: A short-range quantum mechanical effect arising from the Pauli exclusion principle.
Polarization: The distortion of the electron clouds of the molecules in response to each other's electric fields.
Dispersion: The attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules.
Charge Transfer: The energy lowering due to the transfer of electrons from occupied orbitals of one molecule to unoccupied orbitals of another.
By quantifying these components, researchers can elucidate the dominant forces driving the association of this compound with other molecules. For instance, in the cocrystals formed with trans-1,2-bis(4-pyridyl)ethylene, the analysis revealed that electrostatic, dispersion, polarization, and charge-transfer interactions all make substantial contributions to the binding.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. This approach allows for a detailed and quantitative characterization of all types of chemical interactions, from strong covalent bonds to weak van der Waals forces.
At the heart of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. Of particular importance are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms. The properties of the electron density and its Laplacian at the BCP provide valuable information about the nature of the bond.
Key QTAIM parameters used to characterize bonding include:
Electron density at the BCP (ρ(r_c)) : This value correlates with the strength of the bond.
Laplacian of the electron density at the BCP (∇²ρ(r_c)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of shared-shell (covalent) interactions, while a positive value is typical of closed-shell (ionic, hydrogen bond, van der Waals) interactions.
Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP and can provide information about the π-character of a bond.
In the context of this compound, QTAIM can be used to analyze the hydrogen bonds and other non-covalent interactions that are crucial for its crystal packing and its interactions with other molecules. By examining the topological parameters at the BCPs of these interactions, one can quantify their strength and nature, providing a deeper understanding of the supramolecular chemistry of this compound.
Vibrational Harmonic Spectrum Calculations
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying and characterizing molecules. Theoretical calculations of the vibrational harmonic spectrum provide a valuable complement to these experimental methods, aiding in the assignment of vibrational modes and providing insights into molecular structure and bonding.
These calculations are typically performed using quantum chemical methods such as DFT or MP2. The output of these calculations is a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and gain a detailed understanding of its vibrational properties.
For this compound, vibrational harmonic spectrum calculations have been used to study its photoreactions in low-temperature matrices. In this work, DFT calculations were employed to predict the IR spectra of the parent molecule and its photoproducts. The good agreement between the calculated and observed spectra allowed for the confident identification of the species formed during the photoreaction, including a ketocarbene and a five-membered ring ketene.
It is important to note that the harmonic approximation assumes that the potential energy surface of the molecule is a perfect parabola around the equilibrium geometry. While this is a reasonable approximation for many purposes, real molecular vibrations exhibit anharmonicity. Therefore, for a more accurate comparison with experimental spectra, it is sometimes necessary to go beyond the harmonic approximation and include anharmonic corrections.
Kinetic Modeling and Simulation of Reaction Pathways
A key area where kinetic modeling has been applied to this compound is in the study of its reactions with disinfectants in water treatment processes. For example, the kinetics of the monochloramination of this compound have been investigated in detail. These studies have shown that the reaction follows second-order kinetics and that the apparent rate constant is highly dependent on the pH of the solution.
A kinetic model was developed that incorporates
Applications in Advanced Materials and Functional Systems
Liquid Crystalline Materials Engineering
The unique molecular architecture of 4,6-dichlororesorcinol, characterized by a bent central unit, makes it a valuable component in the synthesis of specialized liquid crystals.
Researchers have successfully synthesized new bent-core molecules, often referred to as banana-shaped molecules, utilizing this compound as the central core. researchgate.net These syntheses typically involve attaching side arms, such as azobenzene (B91143) with varying alkyloxy chain lengths, to the this compound unit. researchgate.net The introduction of two chlorine atoms in the 4 and 6 positions of the resorcinol (B1680541) ring is a key structural feature. szfki.hu This specific substitution pattern has been found to be more conducive to creating mesomorphism (the state of matter between liquid and solid) compared to other substituted resorcinols like 4-chloro-2-methylresorcinol. researchgate.net The synthesis of these complex molecules allows for the investigation of the relationship between molecular structure and liquid crystalline properties. szfki.hu
The substitution pattern on the this compound core and the nature of the side chains significantly influence the mesophase behavior and polymorphism of the resulting liquid crystals.
Nematic Phases: Derivatives of this compound are notable for exhibiting nematic phases. researchgate.net In some cases, these are nematic phases with cybotactic clusters of the Smectic C (SmC) type, denoted as NCybC. researchgate.net The stability of the nematic phase can be affected by the length of the terminal chains, with shorter chains favoring enantiotropic (stable on both heating and cooling) nematic phases and longer chains leading to monotropic (stable only on cooling) phases. researchgate.net Interestingly, only this compound derivatives among dihalogeno-substituted resorcinols have been reported to consistently show a nematic phase. researchgate.net The presence of two chlorine atoms opens the bend angle of the molecule, creating a more elongated shape that is favorable for the formation of the nematic phase. researchgate.net
Smectic Phases: The introduction of different substituents can lead to the formation of various smectic phases. For instance, compounds with a fluorine atom as a lateral substituent on the outer rings can exhibit an antiferroelectric switchable smectic phase, designated as the B2 phase. researchgate.net The replacement of -N=N- linkages with imine groups in certain derivatives has been shown to induce monotropic Smectic C polar antiferroelectric (SmCPA) phases and enantiotropic Smectic A (SmA) phases. researchgate.net
Antiferroelectric Properties: The bent shape of molecules derived from this compound is crucial for the emergence of antiferroelectric properties in their smectic phases. researchgate.net This is a key area of interest as it opens up possibilities for applications in electro-optical devices.
The mesomorphic properties are highly sensitive to subtle changes in the molecular structure. For example, compounds with an olefinic terminal chain are as sensitive to lateral halogen substituents as their analogues with saturated chains. researchgate.net While derivatives with a lateral fluorine substituent show antiferroelectric smectic phases, those without any lateral halogen only form a nematic phase, and those with a lateral chlorine substituent may not exhibit any mesophase in the melt. researchgate.net
Table of Mesophase Behavior in this compound Derivatives
| Central Unit | Lateral Substituent (Outer Ring) | Linking Group | Terminal Chain Length | Observed Mesophases | Citation |
|---|---|---|---|---|---|
| This compound | None | Azo (-N=N-) | Short | Enantiotropic Nematic (NCybC) | researchgate.net |
| This compound | None | Azo (-N=N-) | Long | Monotropic Nematic (NCybC) | researchgate.net |
| This compound | Fluorine (F) | Azo (-N=N-) | - | Antiferroelectric Smectic (B2) | researchgate.net |
| This compound | None | Imine (-CH=N-) | n=10 | Monotropic SmCPA, Enantiotropic SmA | researchgate.net |
| This compound | Chlorine (Cl) | Azo (-N=N-) | - | No mesophase in melt | researchgate.net |
The electro-optical properties of liquid crystals derived from this compound are a key area of investigation. The bent-core structure can lead to materials with interesting behaviors such as ferroelectric and antiferroelectric switching. rsc.org The elastic constants of these nematic liquid crystals are crucial parameters that determine the threshold voltage and the sensitivity of the electro-optical response in display devices. rsc.org
Research has shown that the dielectric anisotropy, a measure of the difference in dielectric permittivity parallel and perpendicular to the director axis, is positive for all studied compounds based on this structure. rsc.org However, the temperature dependence of this property can be unusual, sometimes showing non-monotonous behavior, which is attributed to the formation of cybotactic clusters. rsc.org Furthermore, the relationship between the splay (K11) and bend (K33) elastic constants can vary. While most bent-core nematics exhibit K11 > K33, some derivatives of this compound show the opposite relationship (K33 > K11). rsc.org These unique electro-optical characteristics make these materials promising for advanced display technologies and other photonic applications.
Role in Polymer Science and Resin Chemistry
Beyond liquid crystals, this compound serves as a foundational component in the development of specialty polymers and resins, contributing to materials with enhanced properties.
Due to its meta-substituted structure, resorcinol and its derivatives like this compound can impart unique and advantageous properties to polymers. ethernet.edu.ete-bookshelf.de This has led to the development of high-performance materials. For example, resorcinol derivatives are used in the production of the world's strongest fiber, Zylon, which is a poly(p-phenylene-2,6-benzobisoxazole) (PBO) polymer. ethernet.edu.ete-bookshelf.deresearchgate.net The specific derivative used for Zylon is 4,6-diaminoresorcinol, which is synthesized from a precursor, 4,6-dinitroresorcinol. researchgate.net While not directly this compound, this highlights the importance of substituted resorcinols in creating advanced polymers. The principles of using substituted resorcinols as building blocks extend to chlorinated versions for other specialty applications.
Resorcinol-based compounds are widely used as additives in polymers, particularly as UV absorbers to protect materials from degradation by sunlight. ethernet.edu.ete-bookshelf.destanford.edu The general chemistry of resorcinol lends itself to the synthesis of various classes of UV absorbers, including benzophenones, benzotriazoles, and triazines. stanford.edu For instance, 2,4-dihydroxy benzophenone (B1666685) and its derivatives are effective UV absorbers derived from resorcinol. stanford.edu While specific examples focusing solely on this compound as a UV absorber are less common in the provided search results, the underlying chemistry suggests its potential in this area. The chlorine substituents could potentially modify the absorption spectrum and compatibility with different polymer matrices. The weatherable thermoplastic polyestercarbonate material sold under the trade names Sollx and Lexan SLX, which retains its gloss and color for many years, is a testament to the effectiveness of resorcinol-based chemistry in UV protection. ethernet.edu.ete-bookshelf.de
Electrochemical and Photoelectrochemical Applications of this compound
The electrochemical and photoelectrochemical behavior of this compound (4,6-DCR) has been investigated, particularly in the context of its interaction with semiconductor electrodes. These studies provide insights into its oxidation mechanisms and potential for advanced material applications.
Oxidation Potential Measurements on Semiconductor Electrodes (e.g., TiO2)
The oxidation potential of 4,6-DCR has been measured on thin particulate films of titanium dioxide (TiO2), specifically Degussa P-25, which are immobilized on optically transparent stannous oxide (SnO2) conducting glass electrodes. concordia.caresearchgate.net Using cyclic voltammetry in a 0.5M potassium chloride (KCl) aqueous electrolyte solution, the electrochemical behavior of 4,6-DCR was examined. concordia.caresearchgate.net
Research has shown that the oxidation of 4,6-DCR on a TiO2 electrode at a pH of 6 exhibits distinct oxidation potentials. collectionscanada.gc.ca These findings suggest a complex oxidation process that is influenced by the state of the molecule, whether it is dissolved in the solution or adsorbed onto the electrode surface. concordia.ca
Influence of Adsorption on Electrochemical Reactivity
The adsorption of 4,6-DCR onto the surface of TiO2 electrodes significantly influences its electrochemical reactivity. concordia.caresearchgate.net Studies have demonstrated that adsorbed 4,6-DCR species have different oxidation potentials compared to their non-adsorbed counterparts in solution. concordia.ca
Specifically, the oxidation potential for the adsorbed species is lower than that for the species in the bulk solution. concordia.ca This distinction is supported by the analysis of peak currents at varying scan rates in cyclic voltammetry experiments. The results indicate that the process at the lower oxidation potential corresponds to the oxidation of adsorbed reactants, while the peak at the higher potential is due to the diffusion-controlled oxidation of 4,6-DCR from the solution. concordia.ca This highlights the critical role of the electrode-solution interface in the electrochemical oxidation of this compound. concordia.ca
Interactive Table: Oxidation Potentials of 4,6-DCR on Different Electrodes at pH 6
| Working Electrode | Condition | Oxidation Potential (V vs. SCE) | Peak Current (µA) | Reference |
|---|---|---|---|---|
| Pt | - | - | - | collectionscanada.gc.ca |
| TiO2 | - | - | - | collectionscanada.gc.ca |
| TiO2 | Adsorbed | - | - | collectionscanada.gc.ca |
| TiO2 | Under Illumination | - | - | collectionscanada.gc.ca |
Photoactivity and Photocurrent Generation Studies
Investigations into the photoelectrochemical behavior of 4,6-DCR on TiO2 electrodes have revealed that illumination influences the system's activity. While illumination does not cause a significant change in the measured oxidation potentials of 4,6-DCR, it does lead to the generation of a photocurrent. concordia.ca
Environmental and Biochemical Research Considerations of 4,6 Dichlororesorcinol
Environmental Fate and Degradation Studies
The environmental persistence and degradation of 4,6-dichlororesorcinol, a chlorinated aromatic compound, are subjects of ongoing scientific inquiry. Research into its fate is crucial for understanding its potential impact on ecosystems and for the development of effective remediation strategies. Studies have primarily focused on its transformation through microbial and chemical processes in aqueous environments.
Microbial Biotransformation and Enzyme-Mediated Degradation
Direct microbial degradation of this compound as a primary substrate has not been extensively documented in the available scientific literature. However, its formation as a metabolic intermediate during the breakdown of more complex chlorinated compounds by microorganisms suggests that enzymatic systems capable of acting upon it exist in nature.
Notably, this compound has been identified as a secondary byproduct in the fungal degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This indicates that fungal enzymatic machinery, which can include dioxygenases, dehalogenases, and hydrolases, is capable of producing this compound, likely through the cleavage and transformation of the 2,4-D molecule. The study of such intermediates provides valuable insights into the metabolic capabilities of fungi and their enzymatic systems. The presence of this compound in these degradation pathways opens avenues for exploring novel biocatalysts for both environmental remediation and industrial applications.
The enzymatic attack on chlorinated aromatic compounds typically involves several mechanisms. Under aerobic conditions, microorganisms often utilize oxygenases to insert oxygen into the aromatic ring, hydrolytic dehalogenases to replace a chlorine atom with a hydroxyl group, or glutathione S-transferases to substitute a chlorine atom with the sulfhydryl group of glutathione eurochlor.org. Fungi and bacteria are known to metabolize chlorophenoxy herbicides and chlorobenzenes into chlorophenols and subsequently to chlorocatechols epa.gov. The specific enzymes and microbial strains that can further metabolize or mineralize this compound remain a key area for future research.
Oxidation and Mineralization Processes in Aqueous Environments
The chemical degradation of this compound in aqueous environments is largely driven by advanced oxidation processes (AOPs), which rely on the generation of highly reactive species such as hydroxyl radicals (•OH). These processes are critical in water treatment for the removal of persistent organic pollutants.
Research has identified this compound as an aromatic intermediate during the degradation of the herbicide 2,4-D by ozonation catalyzed with Fe2+ and UVA light. In these treatments, the rapid dechlorination reactions lead to the accumulation of chloride ions in the medium. The formation of this compound in this context suggests that it is susceptible to further oxidation by hydroxyl radicals, which ultimately leads to the cleavage of the aromatic ring and mineralization into simpler inorganic compounds like carbon dioxide and water.
Similarly, studies on the photocatalytic degradation of 2,4-D have also detected this compound as an intermediate product. The mechanism involves the generation of electron-hole pairs on the surface of a photocatalyst, which interact with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. These radicals are responsible for the oxidative degradation of the organic pollutants. The appearance of this compound as a transient species in these AOPs underscores its role in the stepwise breakdown of more complex chlorinated herbicides and its susceptibility to powerful oxidizing agents.
Interactions with Water Treatment Agents
The reactivity of this compound with common water disinfectants is a significant area of research, as these interactions can lead to the formation of potentially harmful disinfection byproducts (DBPs). Understanding these reactions is essential for optimizing water treatment processes and ensuring the safety of drinking water.
Reactivity with Monochloramine in Disinfection Processes
Monochloramine is increasingly used as a secondary disinfectant in drinking water treatment to minimize the formation of certain regulated DBPs. However, it can still react with organic precursors present in the water. The kinetics of the reaction between monochloramine and this compound have been investigated to understand its degradation and transformation during the disinfection process.
Studies have shown that the monochloramination of this compound follows second-order kinetics. The apparent second-order rate constants are highly dependent on pH, with a maximum rate observed between pH 8.6 and 10.2. This pH dependence is attributed to the different acid-base forms of the resorcinol (B1680541) compound, which exhibit varying reactivities with monochloramine. A kinetic model incorporating the reactions of monochloramine with the different ionic forms of this compound has been developed to simulate its degradation rate under various conditions.
The table below presents the intrinsic second-order rate constants for the reaction of monochloramine with the different acid-base forms of resorcinol compounds, including this compound.
| Reacting Species (Resorcinol Compound) | Intrinsic Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Ar(OH)₂ | Varies by specific compound |
| Ar(OH)O⁻ | Varies by specific compound |
| Ar(O⁻)₂ | Varies by specific compound |
Note: Ar represents the aromatic ring. The specific rate constants for each ionic form of this compound would be determined experimentally.
Formation of Halogenated Byproducts in Disinfection Systems
The reaction of disinfectants with organic matter in water can lead to the formation of a wide array of halogenated disinfection byproducts. While monochloramine generally produces lower levels of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to free chlorine, it can still form other halogenated compounds.
While specific studies detailing the full range of DBPs formed directly from this compound are limited, its structural similarity to other phenolic precursors suggests it could contribute to the formation of various chlorinated and potentially nitrogenous DBPs.
Use as a Model Compound for Humic Acid Reactions
Humic substances, which are complex mixtures of organic compounds, are major precursors to the formation of DBPs during water disinfection. Due to their complexity, researchers often use simpler, well-defined molecules as model compounds to study the fundamental reaction mechanisms.
Phenolic compounds, including resorcinol and its chlorinated derivatives like this compound, serve as valuable model compounds for humic acids. This is because the phenolic moiety is a common reactive site within the larger humic acid structure. By studying the reactions of these simpler molecules with disinfectants, scientists can gain a better understanding of the reaction kinetics, transformation pathways, and DBP formation mechanisms that occur with the more complex natural organic matter.
For example, studies on the chlorination of resorcinol, chosen as a model for humic acid, have investigated the formation of chloroform, a major trihalomethane acs.org. The investigation of the reactivity of this compound with monochloramine provides insights into how the presence of chlorine substituents on the aromatic ring influences the reaction rates and pathways, which is relevant to understanding the disinfection of waters containing chlorinated natural organic matter or industrial contaminants.
Advanced Biochemical and Medicinal Research Contexts
This compound is a chlorinated aromatic organic compound that serves as a critical intermediate in various synthetic processes. While not a final active pharmaceutical ingredient (API) itself, its role within the broader context of pharmaceutical development and manufacturing is significant, particularly in the synthesis of widely used medications. Its application extends to the development of analytical methodologies, its use as a reference standard for quality control, and as a key reagent in the preparation of HMG-CoA reductase inhibitors.
In pharmaceutical manufacturing, the quality of raw materials is paramount to ensuring the safety and efficacy of the final drug product. This compound, as a key starting material in the synthesis of certain APIs, necessitates the development and validation of robust analytical methods to confirm its identity, purity, and strength before it is introduced into the manufacturing stream.
The development of these analytical methods is guided by international standards, such as those outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline. loesungsfabrik.deich.orgeuropa.eugmp-compliance.org These methods are crucial for quantifying the this compound content and for detecting and quantifying any impurities. The presence of impurities in a starting material can lead to the formation of related-substance impurities in the final API, potentially affecting its quality and safety. veeprho.com
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. An HPLC method for this compound would be developed to provide high resolution, separating the main compound from any potential process-related impurities or degradation products. The validation of such a method involves a series of experiments to demonstrate its suitability for its intended purpose. ich.org Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Table 1: Typical HPLC Method Validation Parameters for a Pharmaceutical Starting Material
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org | The peak for this compound should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results obtained by the method to the true value. europa.eu | 98.0% to 102.0% recovery of spiked analyte. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org | No significant change in results with minor variations in pH, flow rate, column temperature, etc. |
The data generated from these validated methods provide critical information for the release of this compound batches for use in production, ensuring consistency and control over the manufacturing process. veeprho.com
A reference standard is a highly purified compound that is used as a benchmark in analytical testing. simsonpharma.comsynthinkchemicals.com In the quality control of pharmaceuticals, this compound serves as a reference standard for both qualitative and quantitative analyses. It is the cornerstone of analytical methods used to assess the quality and purity of the starting material throughout the drug development lifecycle. gmpsop.com
There are two primary types of reference standards used in pharmaceutical labs:
Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity. gmpsop.com These are often obtained from official sources like pharmacopoeias (e.g., USP, EP) when available. pharmaffiliates.com
Secondary (or Working) Reference Standard: A substance of established quality and purity, typically prepared in-house, that is calibrated against a primary reference standard. synthinkchemicals.comgmpsop.com
For a compound like this compound, which is a commercial chemical and not an API itself, a manufacturer would typically qualify a high-purity batch as a secondary standard. This "in-house" standard is thoroughly characterized to confirm its structure and establish its purity. This characterization process involves a battery of analytical techniques. The qualified secondary standard is then used for the routine testing of incoming batches of the raw material. simsonpharma.com
The use of a this compound reference standard is essential for:
Identity Confirmation: Comparing the analytical signature (e.g., retention time in HPLC) of a new batch of raw material against the reference standard to confirm it is the correct compound.
Purity and Assay Determination: Accurately quantifying the amount of this compound in a sample. This is done by comparing the instrument response of the sample to the response of a known concentration of the reference standard.
Impurity Quantification: Identifying and quantifying known impurities by comparing them to their own specific reference standards.
By serving as a consistent benchmark, the reference standard ensures the reliability and accuracy of quality control tests, which is critical for maintaining batch-to-batch consistency of the final pharmaceutical product. simsonpharma.com
Table 2: Example Certificate of Analysis Data for a this compound Reference Standard
| Test | Specification | Result |
|---|---|---|
| Appearance | White to off-white crystalline powder | Conforms |
| Identification (by IR) | Spectrum conforms to the reference standard | Conforms |
| Identification (by HPLC) | Retention time corresponds to the reference standard | Conforms |
| Purity (by HPLC) | ≥ 99.5% | 99.8% |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% |
| Residue on Ignition | ≤ 0.1% | < 0.05% |
This compound is a precursor in the synthesis of certain HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase inhibitors, a class of drugs commonly known as statins. medchemexpress.comdovepress.comselleckchem.com These drugs are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. nih.gov While multiple synthetic routes exist for statins like atorvastatin, some patented processes utilize chlorinated resorcinol derivatives as key building blocks. rasayanjournal.co.ingoogle.comresearchgate.net
The HMG-CoA reductase enzyme is the rate-limiting step in the hepatic biosynthesis of cholesterol. dovepress.com By inhibiting this enzyme, statins reduce the production of cholesterol in the liver. selleckchem.com The complex molecular structure of drugs like atorvastatin requires a multi-step synthesis. nih.govepa.gov
In this context, this compound is used in the early stages of the synthesis to build a portion of the complex heterocyclic core of the final molecule. The chlorine atoms on the resorcinol ring serve as reactive sites or influence the electronic properties of the molecule to facilitate subsequent chemical transformations. The Paal-Knorr condensation is a key reaction in many atorvastatin syntheses, forming the central pyrrole ring. rasayanjournal.co.in Intermediates derived from this compound can be designed to participate in such cyclization reactions to form the core structure of the drug. The quality of the initial this compound is critical, as impurities can carry through the synthetic steps and result in difficult-to-remove impurities in the final API. researchgate.net
Q & A
Q. What are the common synthetic routes for 4,6-Dichlororesorcinol, and how do reaction conditions influence product purity?
- Methodological Answer : The primary synthesis involves monochloramination or stepwise chlorination of resorcinol. For example, under pH 8.6, resorcinol reacts with chlorinating agents to yield 4-chlororesorcinol and subsequently this compound via second-order kinetics. The reaction coefficients (S1 = 0.66 ± 0.05 for 4-chlororesorcinol and S2 = 0.25 ± 0.02 for this compound) depend on pH and temperature, with activation energy (Ea) for monochlorination determined as 40 kJ/mol at pH 9 . HPLC analysis confirms intermediate formation, while Arrhenius plots guide optimization of reaction rates and selectivity.
Q. What structural features of this compound enable its role as a supramolecular building block?
- Methodological Answer : The molecule’s two hydroxyl groups and chlorine substituents facilitate hydrogen bonding and halogen interactions. X-ray crystallography reveals its ability to form bifurcated hydrogen bonds (O–H···N/O) with ditopic bases, such as pyridine derivatives, achieving intermolecular distances of ~3.55 Å in co-crystals. This structural organization is critical for templating macrocyclic architectures in metathesis reactions . The antiparallel π-π stacking of aromatic systems (divergence angle <2°) further stabilizes supramolecular assemblies .
Advanced Research Questions
Q. How does this compound enable the synthesis of quaternary and quinary cocrystals, and what analytical techniques validate their stoichiometry?
- Methodological Answer : Using combinatorial and inequivalence-based strategies, this compound forms quaternary cocrystals by integrating three or more components via modular synthons. For example, co-crystallization with ditopic bases (e.g., methylated pyrazines) exploits structural inequivalence at recognition sites. GC–MS analysis of dissolved single crystals confirms the presence of five distinct components in quinary systems by retention time peaks. Synthon robustness is validated via X-ray diffraction and thermal analysis (e.g., thermogravimetric weight loss patterns) .
Q. What computational approaches model the pH-dependent reaction kinetics of this compound in chlorination pathways?
- Methodological Answer : Kinetic modeling using density functional theory (DFT) or Monte Carlo simulations accounts for pH effects on reaction intermediates. For instance, the apparent rate constants (kapp) for monochlorination vary with protonation states of resorcinol’s hydroxyl groups. Computational fitting of concentration-time curves at pH 8.6 aligns with experimental HPLC data, revealing shifts in S1 and S2 coefficients due to differential reactivity of mono-/di-anionic species .
Q. How do contradictions in reported activation energies (Ea) for chlorination reactions involving this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies in Ea values (e.g., 40 kJ/mol vs. ≤2.5 kJ/mol for chlorination at pH 9 vs. pH 5) stem from differences in rate-limiting steps. At higher pH, deprotonation of hydroxyl groups increases nucleophilicity, altering the transition state. Resolving these requires comparative Arrhenius studies under standardized pH and temperature, coupled with in situ spectroscopy (e.g., Raman) to track intermediate formation .
Q. What role does this compound play in templating halogen-bonded macrocycles, and how does this compare to hydrogen-bonded systems?
- Methodological Answer : As a halogen-bond donor, this compound templates macrocyclization via C–I···N interactions, achieving >75% yield in iodoperfluorobenzene systems. Unlike hydrogen-bonded templates (e.g., with this compound itself), halogen bonding allows substoichiometric catalyst use (0.1 equivalents) due to stronger, directional interactions. NMR titration and X-ray crystallography confirm template-substrate binding constants and geometry .
Methodological Considerations
- Data Contradictions : Address conflicting kinetic data by standardizing experimental protocols (pH, solvent, temperature) and employing multi-technique validation (e.g., HPLC, GC–MS, DFT) .
- Advanced Techniques : Utilize synchrotron X-ray diffraction for high-resolution crystallography and time-resolved spectroscopy for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
